molecular formula C20H16FNO2S2 B3011334 4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide CAS No. 477869-73-1

4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide

Cat. No.: B3011334
CAS No.: 477869-73-1
M. Wt: 385.47
InChI Key: ZHYBSDYGWAGIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide is a sulfur-containing aromatic compound featuring a benzyl sulfide core substituted with a 4-fluorophenyl group, a 4-methylphenyl sulfanyl moiety, and a nitro group at the 3-position.

Properties

IUPAC Name

4-[(4-fluorophenyl)sulfanylmethyl]-1-(4-methylphenyl)sulfanyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO2S2/c1-14-2-7-18(8-3-14)26-20-11-4-15(12-19(20)22(23)24)13-25-17-9-5-16(21)6-10-17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYBSDYGWAGIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CSC3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide, also referred to by its CAS number 477869-73-1, is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its effectiveness and applications in various biological contexts.

The compound's molecular formula is C20H16FNO2S2C_{20}H_{16}FNO_2S_2 with a molecular weight of 385.47 g/mol. It features a nitro group, sulfide linkages, and aromatic rings, which contribute to its reactivity and biological interactions. The predicted boiling point is approximately 532.6 °C, and it has a density of about 1.34 g/cm³ .

The biological activity of this compound primarily revolves around its interaction with specific cellular pathways:

  • Target Interactions : The compound is known to interact with various proteins involved in signaling pathways, particularly those related to cancer progression and cell proliferation.
  • Wnt/β-catenin Pathway : Similar compounds have been shown to influence the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin, which is crucial for regulating gene transcription and cellular adhesion.

Biological Activity

Research findings indicate that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have demonstrated that this compound can selectively decrease the viability of Wnt-dependent cancer cells while having minimal effects on normal human cells. This selectivity suggests potential therapeutic applications in targeting specific cancer types.
  • Enzyme Interaction : The compound may also interact with enzymes crucial for metabolic processes, potentially affecting drug metabolism and efficacy .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Cell Viability Assays : In vitro studies using various cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell proliferation rates, indicating its potential as an anticancer agent.
  • Mechanistic Studies : Further investigations into the molecular mechanisms revealed that the compound induces apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
  • Synergistic Effects : Combination therapies involving this compound with other chemotherapeutics have shown enhanced efficacy in reducing tumor growth in preclinical models.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityDecreased viability in Wnt-dependent cells
Enzyme InteractionPotential modulation of drug metabolism
Apoptosis InductionInduction of oxidative stress leading to apoptosis

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The nitro group in the target compound and its analogs (e.g., CAS 6209-72-9 ) introduces strong electron-withdrawing properties, contrasting with electron-donating groups like the 4-methylphenyl sulfanyl moiety. This affects reactivity in nucleophilic substitutions or redox reactions.
  • Bioactivity Potential: The fluorophenyl group, seen in the target compound and 4-(4-fluorobenzyl)-3-[(3-methoxybenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole , is associated with enhanced metabolic stability and binding affinity in pharmaceuticals.
  • Synthetic Complexity: Piperazino-pyrimidine derivatives (e.g., CAS 860788-15-4 ) require multi-step syntheses, similar to the target compound, but achieve higher molecular weights (421.5 g/mol) due to extended heterocyclic systems.

Physicochemical Properties

  • Solubility : The nitro and sulfanyl groups likely reduce aqueous solubility compared to sulfonates (e.g., (4-nitrophenyl)sulfonyloxy 4-nitrobenzenesulfonate ) but improve lipid solubility, enhancing membrane permeability.
  • Stability : The sulfide linkage may confer greater hydrolytic stability compared to sulfonamides (e.g., N-[4-fluoro-3-(trifluoromethyl)-benzyl]-N-(3-methylbenzo[b]thiophen-2-yl)-4-carboxy-benzenesulfonamide ), which are prone to enzymatic cleavage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide?

  • The synthesis typically involves sequential functionalization:

  • Sulfanyl group introduction : Reacting 3-nitrobenzyl derivatives with 4-methylthiophenol under nucleophilic aromatic substitution (SNAr) conditions, often using polar aprotic solvents (e.g., DMF) and a base (e.g., K₂CO₃) .
  • Fluorophenyl attachment : Coupling via sulfide linkages using thiol-ene "click" chemistry or Ullmann-type reactions with 4-fluorobenzenethiol .
  • Nitro group positioning : Controlled nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) under low temperatures to avoid over-nitration .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm, sulfanyl-linked methyl groups at δ 2.4 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 399.08 for C₂₀H₁₆FNO₂S₂) .
  • X-ray crystallography : SHELXL/ORTEP-III software refines crystal structures, resolving ambiguities in nitro group orientation and sulfanyl bond angles .

Advanced Research Questions

Q. How do steric and electronic effects of the nitro and sulfanyl groups influence molecular packing in the crystal lattice?

  • The nitro group’s electron-withdrawing nature induces dipole-dipole interactions, while the sulfanyl group’s flexibility allows adaptive van der Waals contacts. In analogous chalcone derivatives, dihedral angles between aromatic rings range from 7.14° to 56.26°, suggesting variable packing efficiency .
  • Methodological approach : Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., H···O/N contacts from nitro groups, S···S interactions) .

Q. What computational strategies are suitable for modeling the electronic structure and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the nitro group lowers LUMO energy, enhancing reactivity toward reducing agents .
  • Molecular docking : If bioactive, simulate binding interactions with target proteins (e.g., cysteine proteases, where sulfanyl groups act as inhibitors) .

Q. How can conflicting spectroscopic and crystallographic data be reconciled during structural validation?

  • Scenario : Discrepancy between NMR-derived substituent positions and X-ray bond lengths.
  • Resolution :

  • Use SHELXL’s restraints to refine crystallographic parameters while cross-validating with NMR coupling constants (e.g., J values for ortho protons on fluorophenyl rings) .
  • Check for dynamic effects (e.g., rotational barriers in sulfanyl groups causing NMR averaging) .

Q. What are the challenges in optimizing reaction yields for derivatives of this compound?

  • Issue : Competing side reactions during nitration or sulfanyl substitution.
  • Solutions :

  • Temperature control : Nitration at 0–5°C minimizes polysubstitution .
  • Catalyst screening : Pd/C or CuI for efficient cross-coupling in thiol-aryl reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.